![molecular formula C7H4BrN3 B13650319 8-Bromopyrido[4,3-d]pyrimidine](/img/structure/B13650319.png)
8-Bromopyrido[4,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromopyrido[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by a pyridine ring fused to a pyrimidine ring with a bromine atom attached at the 8th position. Pyridopyrimidines are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry and drug development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromopyrido[4,3-d]pyrimidine typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of pyridopyrimidine derivatives. For instance, starting from 2-aminonicotinonitrile, the compound undergoes bromination, condensation, cyclization, and Dimroth rearrangement to yield this compound . Microwave irradiation has been shown to improve yields and reduce by-products in these reactions .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated systems to ensure consistent quality and high yields. The use of microwave-assisted synthesis is also advantageous in industrial settings due to its efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
8-Bromopyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Bromination: N-Bromosuccinimide (NBS) is commonly used for the bromination of pyridopyrimidine derivatives.
Condensation and Cyclization: These reactions often require acidic or basic conditions and can be facilitated by microwave irradiation.
Major Products
The major products formed from these reactions include various substituted pyridopyrimidine derivatives, which can exhibit different biological activities .
Applications De Recherche Scientifique
8-Bromopyrido[4,3-d]pyrimidine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 8-Bromopyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can interfere with cell signaling pathways, leading to the inhibition of cell growth and proliferation . This makes it a promising candidate for the development of anticancer therapies .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromopyrido[2,3-d]pyrimidine: Another brominated pyridopyrimidine with similar biological activities.
4-Chloropyrido[2,3-d]pyrimidine: A chlorinated derivative with distinct chemical properties.
Uniqueness
8-Bromopyrido[4,3-d]pyrimidine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom at the 8th position allows for selective modifications and the development of novel derivatives with enhanced properties .
Propriétés
Formule moléculaire |
C7H4BrN3 |
|---|---|
Poids moléculaire |
210.03 g/mol |
Nom IUPAC |
8-bromopyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C7H4BrN3/c8-6-3-9-1-5-2-10-4-11-7(5)6/h1-4H |
Clé InChI |
ZEONSNQJDORPEC-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C=NC=NC2=C(C=N1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-2-cyano-3-[1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13650236.png)
![Methyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13650242.png)
![Octahydropyrano[2,3-c]pyrrole-4a-carboxylic acid](/img/structure/B13650261.png)
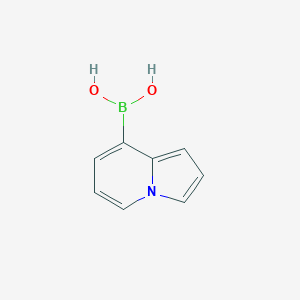
![3-Bromo-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B13650274.png)
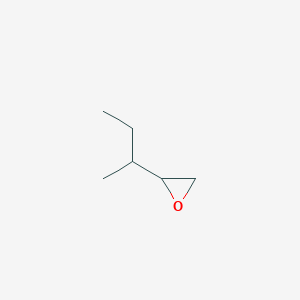
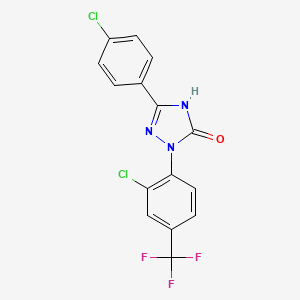
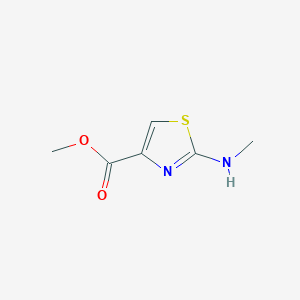
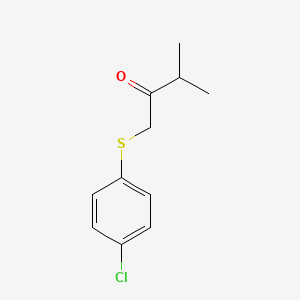
![17-(7-Hydroxy-6-methylhept-5-en-2-yl)-4,4,10,13,14-pentamethyl-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13650306.png)

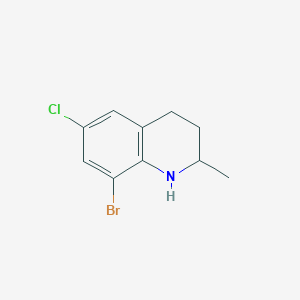
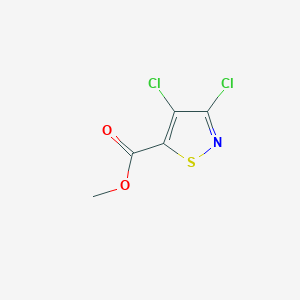
![Tert-butyl 3-[3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)prop-1-enyl]piperidine-1-carboxylate](/img/structure/B13650325.png)
